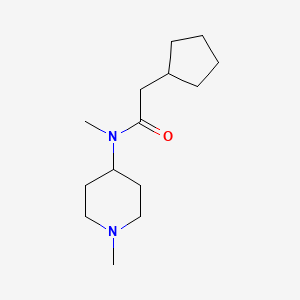
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide, also known as CX-717, is a novel compound that has attracted the attention of researchers due to its potential as a cognitive enhancer. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mecanismo De Acción
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide acts as a positive allosteric modulator of AMPA receptors in the brain. This results in an increase in the activity of these receptors, which are involved in synaptic plasticity and memory formation. 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide also enhances the release of acetylcholine and glutamate, two neurotransmitters that are important for cognitive function.
Biochemical and Physiological Effects:
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide has been shown to improve memory and attention in animal models and human clinical trials. It also enhances synaptic plasticity and long-term potentiation, which are important for learning and memory. 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide has been found to increase the release of acetylcholine and glutamate, two neurotransmitters that are important for cognitive function. However, the exact biochemical and physiological effects of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide are still not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide is its ability to enhance cognitive function without causing significant side effects. This makes it an attractive compound for further research and development. However, one of the limitations of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide is its relatively short half-life, which may limit its effectiveness as a cognitive enhancer.
Direcciones Futuras
There are several future directions for research on 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide. One area of interest is the development of more potent and selective ampakines that can enhance cognitive function without causing significant side effects. Another area of interest is the investigation of the potential therapeutic applications of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide in the treatment of various neurological and psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide and its mechanism of action.
Métodos De Síntesis
The synthesis of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide involves the reaction of 2-cyclopentylacetic acid with N-methyl-1-methylpiperidin-4-amine in the presence of thionyl chloride. The resulting product is then treated with acetyl chloride to obtain 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide. The purity of the compound can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory, attention, and learning in animal models and human clinical trials. 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide has also been investigated for its potential in the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.
Propiedades
IUPAC Name |
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-15-9-7-13(8-10-15)16(2)14(17)11-12-5-3-4-6-12/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCUAZHXKAKFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide](/img/structure/B7512955.png)

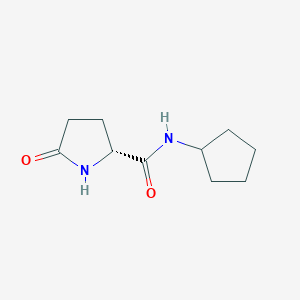

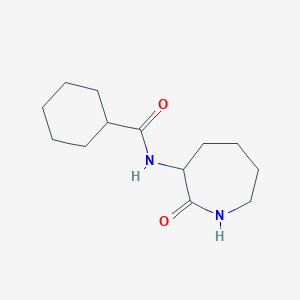



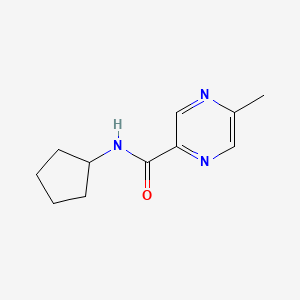
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(4-methyl-1,4-diazepan-1-yl)methanone](/img/structure/B7513005.png)

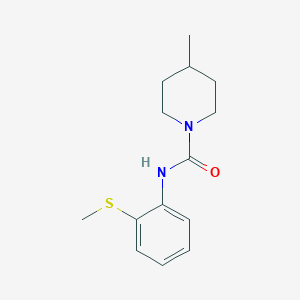
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7513033.png)
![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)